O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine

Medicinal Chemistry Scaffold Design Conformational Restriction

Standard O-benzylhydroxylamine analogs cannot map steric tolerance of the IDO1 active site. This indane-fused analog (CAS 854383-10-1) offers a scaffold-hopping opportunity with ΔLogP ≈ +0.6 and a privileged bicyclic system. - Enables SAR exploration of bicyclic aromatic expansion (Malachowski et al. 2016 gap) - Retains critical -CH2-O-NH2 pharmacophore geometry for IDO1 inhibition - Ideal for N-alkylation, acylation, or oxime library synthesis - Supplied with batch-specific HPLC/LC-MS data

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 854383-10-1
Cat. No. B3157976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine
CAS854383-10-1
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)CON
InChIInChI=1S/C10H13NO/c11-12-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7,11H2
InChIKeyQFPZXDXWAGDEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indane Hydroxylamine CAS 854383-10-1: Structural and Procurement Overview


O-((2,3-Dihydro-1H-inden-5-yl)methyl)hydroxylamine (CAS 854383-10-1) is an O-alkylhydroxylamine derivative featuring a 2,3-dihydro-1H-indene (indane) scaffold connected to a hydroxylamine group via a methylene linker at the 5-position . With a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol, this compound belongs to a therapeutically significant class of mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key immunomodulatory target in oncology [1]. The indane bicyclic system confers conformational restriction and increased lipophilicity (predicted LogP = 2.37) relative to the prototypical monocyclic O-benzylhydroxylamine lead compound .

Scaffold Class
Indane-based O-alkylhydroxylamine probe
Target Pathway
IDO1 immunomodulatory pathway studies
Selection Context
Conformationally restricted scaffold for SAR expansion

Why Indane Scaffold Matters vs. Generic O-Benzylhydroxylamine


Substitution within the O-alkylhydroxylamine class is not functionally neutral. The Malachowski et al. (2016) structure–activity relationship (SAR) study of over 40 derivatives demonstrated that even minor alterations to the aromatic ring or the carbon linker can shift IDO1 inhibitory potency by more than 100-fold (IC50 range: 0.22 μM to 82 μM) [1]. The indane scaffold of CAS 854383-10-1 introduces a conformationally restricted bicyclic system that is fundamentally distinct from the monocyclic phenyl ring of O-benzylhydroxylamine. This structural divergence affects key drug-design parameters—including lipophilicity (ΔLogP ≈ +0.6), molecular shape, and π-stacking potential—that cannot be replicated by simple benzyl analogs . Generic substitution based solely on the O-alkylhydroxylamine functional group risks undermining both synthetic fidelity and target engagement.

Target Compound
Indane hydroxylamine CAS 854383-10-1: bicyclic scaffold, predicted LogP 2.37, benzylic linker geometry preserved.
Generic Substitute Risk
Monocyclic O-benzylhydroxylamine (OBHA): scaffold flexibility and lipophilicity (LogP ~1.78) differ substantially; IDO1 potency may shift by more than 100-fold based on linker/ring alterations.
Target Profile
Fused cyclopentane ring adds conformational restriction and steric bulk; privileged indane chemotype for lead diversification.
Mismatch Context
Simple halo-substituted OBHA analogs cannot replicate the bicyclic π-stacking surface or shape; IP differentiation and target engagement may not transfer directly.

Quantitative Differentiation: Indane vs. O-Benzylhydroxylamine


Scaffold Architecture: Indane Bicyclic vs. Monocyclic Phenyl

O-((2,3-Dihydro-1H-inden-5-yl)methyl)hydroxylamine incorporates a bicyclic indane (2,3-dihydro-1H-indene) scaffold, whereas the prototypical IDO1 inhibitor lead O-benzylhydroxylamine (OBHA) bears a monocyclic phenyl ring [1]. The indane system introduces a fused cyclopentane ring that conformationally restricts the aromatic moiety, a strategy validated in drug design for enhancing target complementarity and selectivity. Cai et al. (2023) demonstrated that conformational restriction with an (S)-indane scaffold was superior in potency for PD-1/PD-L1 inhibition relative to flexible analogs [2]. This scaffold-level differentiation is not achievable with OBHA or its simple halo-substituted derivatives.

Scaffold Architecture
Cross-study comparable
Bicyclic indane vs. monocyclic phenyl; +1 ring, +40 Da, conformationally restricted
Supports scaffold-level differentiation for IDO1 inhibitor design
Scaffold validation from independent PD-1/PD-L1 inhibitor study
Medicinal Chemistry Scaffold Design Conformational Restriction

Lipophilicity Comparison: LogP 2.37 vs. 1.78

The predicted LogP of O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine is 2.37, compared to 1.78 for O-benzylhydroxylamine, representing a ΔLogP of +0.59 . This increase in lipophilicity arises from the additional three carbon atoms in the fused cyclopentane ring and shifts the compound into a higher lipophilicity bracket. While both compounds remain within drug-like space, this LogP differential is sufficient to influence membrane permeability, plasma protein binding, and metabolic clearance, as established by the widely accepted Lipinski framework [1].

Lipophilicity Comparison
Cross-study comparable
ΔLogP ≈ +0.59 (2.37 vs. 1.78)
Indane scaffold shows approximately 4-fold higher lipophilicity
Predicted values from vendor datasheets; experimental confirmation pending
Physicochemical Profiling Lipophilicity Drug-likeness

IDO1 Inhibition SAR: Indane Scaffold Positioning

The Malachowski et al. (2016) study established a comprehensive IDO1 inhibition SAR for O-alkylhydroxylamines. The lead compound O-benzylhydroxylamine exhibited an IC50 of 0.81 ± 0.081 μM against recombinant human IDO1 [1]. Halogen substitution at the meta position improved potency: 3-Br IC50 = 0.32 μM, 3-Cl IC50 = 0.30 μM, 4-I IC50 = 0.22 μM. Critically, linker modifications that altered the spatial relationship between the aryl ring and the hydroxylamine warhead uniformly reduced potency: compound 1 (extended linker) IC50 = 5.2 μM, compound 3 (rigidified linker) IC50 = 10 μM, compound 7 (shortened linker) IC50 = 82 μM [1]. The indane scaffold in CAS 854383-10-1 preserves the optimal benzylic linker geometry while expanding the aromatic system via ring fusion—a modification strategy not explored in the original 40-compound SAR set and therefore representing a structurally novel vector for potency optimization.

IDO1 Inhibition SAR
Class-level inference
No direct IC50 available; scaffold preserves essential benzylic pharmacophore geometry
Unexplored SAR vector; linker-modified analogs lost ≥6.4-fold potency
Potency optimization potential requires experimental validation
IDO1 Inhibition Structure–Activity Relationship Immuno-oncology

Physicochemical Profile: Boiling Point and Density Differences

The predicted boiling point of O-((2,3-dihydro-1H-inden-5-yl)methyl)hydroxylamine is 314.4 ± 21.0 °C, compared to 237.5 ± 19.0 °C (predicted, ChemSpider) for O-benzylhydroxylamine, a difference of approximately +77 °C . The predicted density is 1.126 ± 0.06 g/cm³ versus 1.1 ± 0.1 g/cm³ . Additionally, the target compound has a predicted pKa of 4.33 ± 0.70, which influences its ionization state under physiological and experimental conditions . These differences reflect the increased molecular weight and enhanced van der Waals interactions conferred by the fused cyclopentane ring.

Physicochemical Profile
Cross-study comparable
ΔBoiling point ≈ +77 °C; Density 1.126 vs. 1.1 g/cm³; pKa 4.33
Higher thermal stability and distinct ionization context
Predicted properties; may affect purification and storage strategies
Physicochemical Characterization Thermal Stability Formulation

Synthetic Utility as a Versatile Building Block

O-((2,3-Dihydro-1H-inden-5-yl)methyl)hydroxylamine is specifically valued as a versatile intermediate for the synthesis of N-alkylated hydroxylamine derivatives, which are pivotal scaffolds in medicinal chemistry and materials science [1]. The primary amino group of the hydroxylamine function serves as a nucleophilic handle for reductive amination, acylation, and oxime formation. In contrast, O-benzylhydroxylamine and its halogenated derivatives are predominantly used as end-point biochemical probes rather than as synthetic intermediates for library construction [2]. The indane scaffold additionally serves as a privileged structure in drug discovery, appearing in numerous bioactive compounds including kinase inhibitors, GPCR ligands, and anti-inflammatory agents [3].

Synthetic Utility
Supporting evidence
Versatile building block for N-alkylation, acylation, and oxime formation
Enables library synthesis in privileged indane chemical space
Structurally divergent from standard benzyl-derived analog libraries
Synthetic Chemistry Building Block Parallel Synthesis

Research Applications for Indane Hydroxylamine CAS 854383-10-1


IDO1 Lead Optimization: Unexplored Aromatic Expansion SAR

The indane scaffold of CAS 854383-10-1 occupies a gap in the published IDO1 inhibitor SAR landscape. The Malachowski et al. (2016) study explored linker length, linker rigidity, and mono/di-substitution of the phenyl ring, but did not investigate bicyclic aromatic expansion [1]. This compound enables medicinal chemistry teams to probe whether the additional hydrophobic surface area and conformational restriction of the indane ring enhance binding affinity within the IDO1 active site, analogous to the 3.7-fold potency improvement achieved by meta-bromination (IC50 from 0.81 μM to 0.22 μM) [1]. This unexplored SAR vector represents a genuine opportunity for generating novel, patentable IDO1 inhibitors for immuno-oncology applications.

IP Diversification via Scaffold-Hopping Strategy

O-Benzylhydroxylamine and its halogenated derivatives are extensively claimed in the IDO1 inhibitor patent literature. CAS 854383-10-1 offers a scaffold-hopping opportunity: the indane bicyclic system is structurally distinct from the monocyclic benzyl scaffold yet retains the critical benzylic –CH2–O–NH2 pharmacophore geometry [1]. The increased lipophilicity (ΔLogP ≈ +0.6) and the privileged nature of the indane scaffold in drug discovery [2] make this compound a strategically valuable starting point for generating composition-of-matter patents with improved freedom-to-operate relative to established O-benzylhydroxylamine-based chemical series.

N-Alkylated Hydroxylamine Library Synthesis

CAS 854383-10-1 serves as a versatile building block for constructing N-alkylated hydroxylamine derivative libraries through reductive amination, acylation, or oxime formation at the primary hydroxylamine nitrogen [1]. The indane scaffold is recognized as a privileged structure in medicinal chemistry, with documented applications in kinase inhibitors, GPCR modulators, and anti-inflammatory agents [2]. Library synthesis using this scaffold enables exploration of a distinct chemical space that is orthogonal to benzyl- or phenyl-derived hydroxylamine libraries, increasing the probability of identifying novel hit matter in phenotypic or target-based screening campaigns.

IDO1 Active-Site Topology Mapping

The indane scaffold's increased steric bulk relative to the phenyl ring of O-benzylhydroxylamine (additional cyclopentane ring, +40 Da) makes CAS 854383-10-1 a useful probe for mapping the steric tolerance of the IDO1 active-site cavity [1]. The Malachowski et al. (2016) study demonstrated that IDO1 inhibition is exquisitely sensitive to the spatial relationship between the aryl ring and the hydroxylamine warhead [1]. By comparing the inhibitory activity of the indane analog with that of O-benzylhydroxylamine (IC50 = 0.81 μM), researchers can experimentally determine whether the active site accommodates bicyclic aromatic systems, informing the design of next-generation inhibitors with improved binding enthalpy.

Application
Selection Property
Validation Focus
IDO1 lead optimization studies
Unexplored aromatic expansion SAR vector
IDO1 active-site tolerance for bicyclic scaffolds
IP diversification via scaffold-hopping
Structurally distinct indane chemotype
Freedom-to-operate relative to benzyl-based series
N-alkylated hydroxylamine library synthesis
Privileged indane scaffold for diversification
Hit identification in orthogonal chemical space
IDO1 active-site topology mapping
Steric bulk and conformational restriction probe
Steric tolerance of the IDO1 catalytic cavity
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